Regiochemical Effect on pKa and LogP
The position of the aminoethyl substituent on the pyrazole ring fundamentally alters the electronic environment and protonation behavior of the molecule. The target compound, with substitution at the ring 4-position, exhibits a predicted pKa of 15.69 ± 0.50 and a LogP of 1.23, reflecting the electron-donating influence of the two flanking methyl groups and the direct conjugation of the ethylamine chain with the pyrazole π-system . In contrast, the 1-substituted regioisomer 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (CAS 62821-88-9) displays a dramatically lower predicted pKa of 8.98 ± 0.10 and a LogP of 1.16, indicative of the amine side chain attached to an annular nitrogen, which alters the basicity of the exocyclic amine and its hydrogen-bonding capacity . A third comparator, the N-methylated 4-substituted analog 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine (CAS 401632-42-6), would be expected to have a pKa near 10–10.5 based on class-level behavior of secondary amines, but the specific value has not been experimentally determined for this compound.
| Evidence Dimension | Predicted pKa and LogP as a function of substitution position |
|---|---|
| Target Compound Data | pKa = 15.69 ± 0.50; LogP = 1.23 [4-substituted, derived from free base CAS 423176-38-9] |
| Comparator Or Baseline | 1-substituted isomer (CAS 62821-88-9): pKa = 8.98 ± 0.10, LogP = 1.16; N-methyl-4-substituted (CAS 401632-42-6): pKa ~10–10.5 (class inference, not experimentally determined); Free base (CAS 423176-38-9): same core pKa/LogP as target |
| Quantified Difference | The 4-substituted isomer exhibits a pKa ~6.7 units higher than the 1-isomer, a difference of approximately 38 kJ/mol in free energy of protonation, placing the two regioisomers in entirely different basicity classes. |
| Conditions | Predicted values from ChemicalBook using ACD/Labs or equivalent computational models; experimental verification is advised . |
Why This Matters
For researchers designing coordination complexes, the substantially higher pKa of the 4-isomer predicts proportionally stronger metal-binding affinity in aqueous solution, directly impacting complex stability in catalytic or biological assays.
